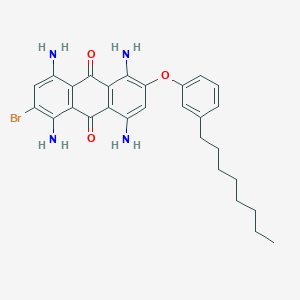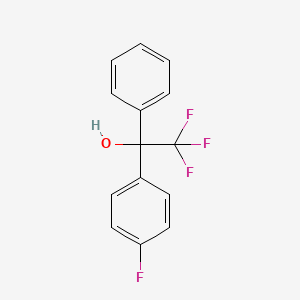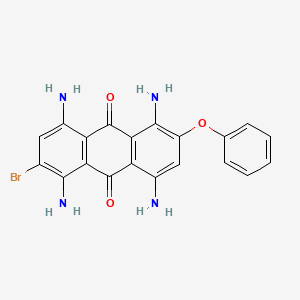
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H31BrN4O3 and a molecular weight of 551.475 g/mol . This compound is known for its unique structure, which includes multiple amino groups, a bromine atom, and an octylphenoxy group attached to an anthracene-9,10-dione core. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. The process includes:
Bromination: Introduction of a bromine atom at the 2-position of the anthracene core using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination: Introduction of amino groups at the 1,4,5,8-positions through nucleophilic substitution reactions using ammonia or primary amines.
Phenoxylation: Attachment of the octylphenoxy group at the 6-position via etherification reactions using octylphenol and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: De-brominated derivatives.
Substitution Products: Thiol or amine-substituted derivatives.
科学的研究の応用
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules.
Pathways: It can modulate biochemical pathways by binding to specific receptors or enzymes, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
1,4,5,8-Tetranitronaphthalene: Similar in structure but contains nitro groups instead of amino groups.
9-Bromo-10-(naphthalen-1-yl-d7)anthracene: Similar in having a bromine atom and an anthracene core but differs in the substituents attached to the core.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione is unique due to its combination of amino, bromine, and octylphenoxy groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications in scientific research and industry.
特性
CAS番号 |
88602-10-2 |
|---|---|
分子式 |
C28H31BrN4O3 |
分子量 |
551.5 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H31BrN4O3/c1-2-3-4-5-6-7-9-15-10-8-11-16(12-15)36-20-14-19(31)22-24(26(20)33)28(35)21-18(30)13-17(29)25(32)23(21)27(22)34/h8,10-14H,2-7,9,30-33H2,1H3 |
InChIキー |
AAJCNUUENAQNDJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)





![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile](/img/structure/B15250370.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)


